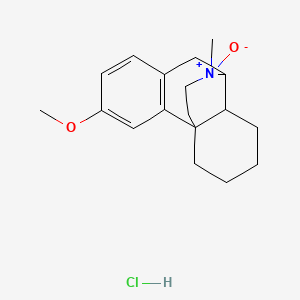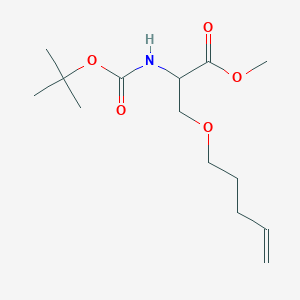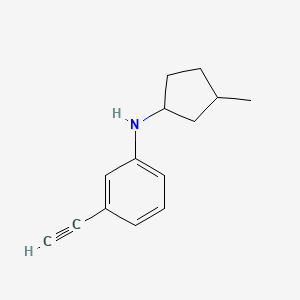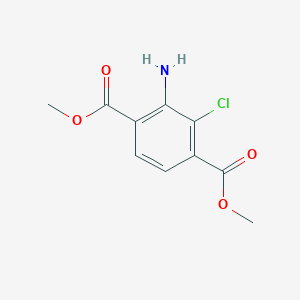
Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-1-Ethoxycarbonylpiperidin-2-carboxylat ist eine chemische Verbindung mit der Summenformel C11H19NO4. Es ist ein Derivat von Piperidin, einem sechsgliedrigen Ring, der ein Stickstoffatom enthält. Diese Verbindung ist bekannt für ihre Anwendungen in verschiedenen Bereichen, darunter die organische Synthese und die pharmazeutische Forschung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-1-Ethoxycarbonylpiperidin-2-carboxylat beinhaltet typischerweise die Reaktion von Piperidin mit Ethylchlorformiat in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Ethylchlorformiats zu verhindern. Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Säulenchromatographie gereinigt.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von Ethyl-1-Ethoxycarbonylpiperidin-2-carboxylat kontinuierliche Durchflussverfahren beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und Inline-Reinigungssystemen kann die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-1-Ethoxycarbonylpiperidin-2-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Nukleophile Substitutionsreaktionen können die Ethoxycarbonylgruppe durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Carbonsäuren.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Piperidinderivate.
Wissenschaftliche Forschungsanwendungen
Ethyl-1-Ethoxycarbonylpiperidin-2-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Es werden laufend Forschungen durchgeführt, um sein Potenzial als Vorläufer für pharmazeutische Verbindungen zu untersuchen.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-1-Ethoxycarbonylpiperidin-2-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Substrat für Enzyme dienen, was zur Bildung von aktiven Metaboliten führt. Diese Metaboliten können dann mit verschiedenen biologischen Wegen interagieren und so zelluläre Prozesse beeinflussen.
Wirkmechanismus
The mechanism of action of Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethyl-2-oxo-3-piperidincarboxylat: Ähnlich in der Struktur, aber unterscheidet sich in der Position der Ethoxycarbonylgruppe.
Ethyl-4-oxo-1-piperidincarboxylat: Ein weiteres Derivat mit einem anderen Substitutionsschema.
Einzigartigkeit
Ethyl-1-Ethoxycarbonylpiperidin-2-carboxylat ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C11H19NO4 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
diethyl piperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H19NO4/c1-3-15-10(13)9-7-5-6-8-12(9)11(14)16-4-2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
QDXKSIWBMWUOEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCCCN1C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride](/img/structure/B12107248.png)

![L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl)](/img/structure/B12107264.png)
![[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester](/img/structure/B12107265.png)




![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)


![2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid](/img/structure/B12107328.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)
